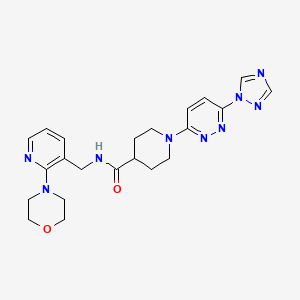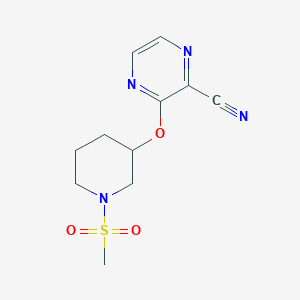![molecular formula C13H18Cl2N4 B2986669 N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride CAS No. 1439894-63-9](/img/structure/B2986669.png)
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride” is a chemical compound with the molecular formula C13H18Cl2N4 . It has a molecular weight of 301.22 . This product is intended for research use only.
Synthesis Analysis
The synthesis of quinazolin-4 (3H)-ones, which are related to the quinazolin-4-amine structure, primarily involves the use of a metal catalyst . The synthetic methods reported have not been mentioned in recent reviews . Quinazolin-4 (3H)-ones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents .Molecular Structure Analysis
The molecular structure of “N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride” consists of a quinazoline ring attached to a piperidine ring . The quinazoline ring is a heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives have drawn attention due to their significant biological activities . The synthetic methods for these derivatives are divided into several categories, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
“N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride” has a molecular weight of 301.22 . More detailed physical and chemical properties are not specified in the retrieved sources.Aplicaciones Científicas De Investigación
Antimicrobial and Biofilm Inhibition Effects
Quinazolinone derivatives, including N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride, have been synthesized to combat antibiotic resistance . These compounds have shown broad-spectrum antimicrobial activity and have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They also decrease other virulence factors at low concentrations without affecting bacterial growth .
Anti-virulence Agents
Compounds like N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride have shown potential as anti-virulence agents . They can decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Quorum Quenching Agents
These compounds have shown promise as quorum quenching agents against Pseudomonas aeruginosa . They can inhibit the quorum sensing system, which regulates biofilm formation .
Central Nervous System Diseases
Quinazolinones, including N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride, have been found to penetrate the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Antiparkinsonian Activity
Some quinazolinone derivatives have been screened for their antiparkinsonian activity . Thiazolidinone derivatives showed more potent antiparkinsonian activity than azetidinone derivatives .
Anticancer Activity
Quinazolines, including quinazolinones, have been found to exhibit diverse biological activities, including anticancer activity .
Safety and Hazards
The safety data sheet for “N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride” suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It also suggests that the substance should be kept away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The future direction in this field could involve further exploration of the quinazoline system and its multitude of potential against several biological activities .
Mecanismo De Acción
Target of Action
Quinazolinone and its derivatives, which include the compound , have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various physiological processes.
Mode of Action
Quinazolinone derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some quinazolinone derivatives have been found to inhibit enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
These include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities . Each of these activities suggests the involvement of different biochemical pathways.
Result of Action
Given the broad range of biological activities associated with quinazolinone derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
N-[(3R)-piperidin-3-yl]quinazolin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRANLCQVYHRBDG-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)




![1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B2986599.png)

![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)

